[3-(Benzenesulfinyl)heptyl](trimethyl)silane
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Overview
Description
3-(Benzenesulfinyl)heptylsilane: is an organosilicon compound with the molecular formula C16H28OSi. This compound features a benzenesulfinyl group attached to a heptyl chain, which is further bonded to a trimethylsilane group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzenesulfinyl)heptylsilane undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted silanes.
Scientific Research Applications
Chemistry: In organic synthesis, 3-(Benzenesulfinyl)heptylsilane is used as a building block for the preparation of more complex molecules. Its unique structure allows for selective functionalization and modification .
Biology and Medicine: Research has explored its potential as a precursor for biologically active compounds. Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry .
Industry: In the materials science industry, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to modify surface properties and enhance material performance is highly valued .
Mechanism of Action
The mechanism of action of 3-(Benzenesulfinyl)heptylsilane involves its interaction with specific molecular targets. The benzenesulfinyl group can participate in redox reactions, while the trimethylsilyl group can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
- 3-(Phenylsulfinyl)heptylsilane
- 3-(Benzenesulfonyl)heptylsilane)
Comparison: Compared to its analogs, 3-(Benzenesulfinyl)heptylsilane exhibits unique reactivity due to the presence of the benzenesulfinyl group. This group can undergo selective oxidation and reduction reactions, providing a versatile platform for chemical modifications. Additionally, the trimethylsilyl group enhances its stability and solubility in organic solvents .
Properties
CAS No. |
89373-08-0 |
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Molecular Formula |
C16H28OSSi |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
3-(benzenesulfinyl)heptyl-trimethylsilane |
InChI |
InChI=1S/C16H28OSSi/c1-5-6-10-16(13-14-19(2,3)4)18(17)15-11-8-7-9-12-15/h7-9,11-12,16H,5-6,10,13-14H2,1-4H3 |
InChI Key |
QYXNABZAHDXWPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC[Si](C)(C)C)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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